Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)-
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Overview
Description
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- is a complex organophosphorus compound It is characterized by the presence of aziridine rings, a phosphine oxide group, and a methoxyphenylureido vinyl moiety
Preparation Methods
The synthesis of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves several steps. One common synthetic route includes the reaction of aziridine with phosphine oxide derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is formed. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield.
Chemical Reactions Analysis
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to phosphine, altering the compound’s properties.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the aziridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- can be compared with other similar compounds such as tris(1-aziridinyl)phosphine oxide and tris(1-(2-methyl)aziridinyl)phosphine oxide . These compounds share the aziridine and phosphine oxide groups but differ in their substituents. The presence of the methoxyphenylureido vinyl moiety in phosphine oxide, bis(1-aziridinyl)((3-methoxyphenylureido)vinyl)- makes it unique and potentially more versatile in its applications.
Properties
CAS No. |
63886-69-1 |
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Molecular Formula |
C14H19N4O3P |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
1-[(E)-2-[bis(aziridin-1-yl)phosphoryl]ethenyl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C14H19N4O3P/c1-21-13-4-2-3-12(11-13)16-14(19)15-5-10-22(20,17-6-7-17)18-8-9-18/h2-5,10-11H,6-9H2,1H3,(H2,15,16,19)/b10-5+ |
InChI Key |
UAACDVAQNQRUJA-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)N/C=C/P(=O)(N2CC2)N3CC3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC=CP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
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